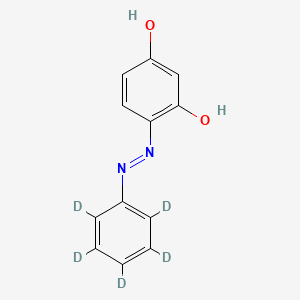
Sudan Orange G-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sudan Orange G-d5 is a deuterated form of Sudan Orange G, a synthetic azo dye. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sudan Orange G-d5 involves the deuteration of Sudan Orange G. This process typically includes the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a deuterated naphthol derivative to form the azo dye.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of aniline are diazotized using nitrous acid.
Coupling in Reactors: The diazonium salt is coupled with deuterated naphthol in industrial reactors to ensure uniformity and high yield.
Chemical Reactions Analysis
Types of Reactions: Sudan Orange G-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Halogens or nitro groups under electrophilic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or nitro-substituted azo dyes.
Scientific Research Applications
Sudan Orange G-d5 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetics: Used as a tracer to study drug metabolism and distribution.
Environmental Studies: Employed in tracking the movement and degradation of pollutants.
Biological Research: Utilized in studying enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of new dyes and pigments
Mechanism of Action
The mechanism of action of Sudan Orange G-d5 involves its interaction with biological molecules. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and reduced metabolic degradation .
Comparison with Similar Compounds
Sudan Orange G: The non-deuterated form, used similarly in research and industry.
Sudan I, II, III, IV: Other azo dyes with similar structures but different substituents.
Para Red, Orange II: Other azo dyes used in various applications.
Uniqueness: Sudan Orange G-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in drug development and environmental research .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
4-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H/i1D,2D,3D,4D,5D |
InChI Key |
BPTKLSBRRJFNHJ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=C(C=C2)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


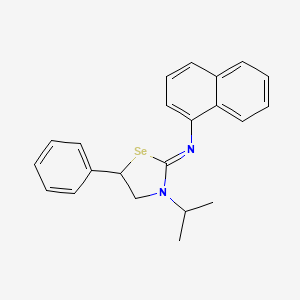
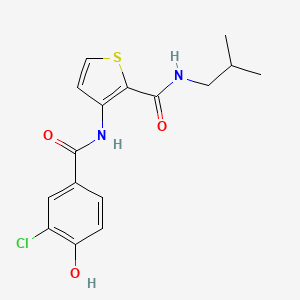

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
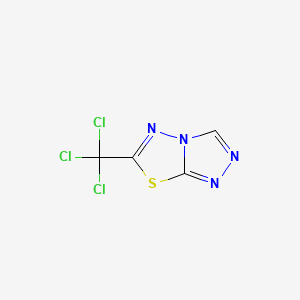
![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
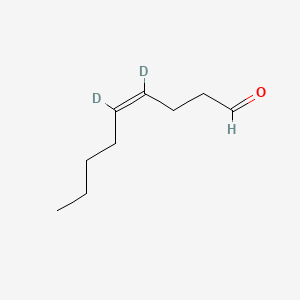
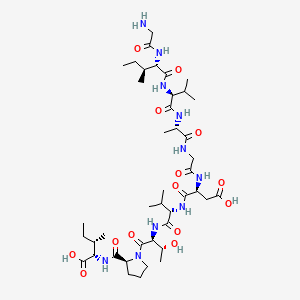
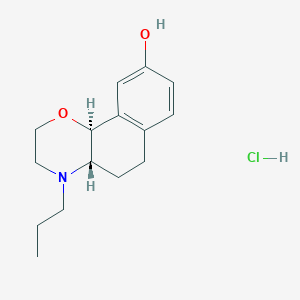
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)

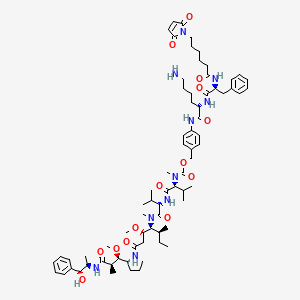

![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
